(2-((Dibutylamino)methyl)phenyl)boronic acid
Description
(2-((Dibutylamino)methyl)phenyl)boronic acid is a boronic acid derivative featuring a dibutylamino group attached via a methylene linker to the ortho position of the phenyl ring. This structural motif enhances its solubility in organic solvents and aqueous media at physiological pH, making it suitable for biomedical applications. The dibutylamino group contributes to its basicity and ability to participate in B–N dative bonding, which facilitates interactions with diols and other biomolecules. This compound is of interest in drug delivery systems, enzyme inhibition, and polymer chemistry due to its unique physicochemical and biological properties .
Properties
IUPAC Name |
[2-[(dibutylamino)methyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26BNO2/c1-3-5-11-17(12-6-4-2)13-14-9-7-8-10-15(14)16(18)19/h7-10,18-19H,3-6,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGOKYDZHFQKCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN(CCCC)CCCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Dibutylamino)methyl)phenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with dibutylamine and formaldehyde. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium. The process may involve heating the reaction mixture to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This could include the use of continuous flow reactors to improve efficiency and yield. The purification of the product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-((Dibutylamino)methyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
(2-((Dibutylamino)methyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-((Dibutylamino)methyl)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating reactions such as the Suzuki-Miyaura coupling. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalysis in chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Functional Group Variations
Table 1: Key Structural Features of Comparable Boronic Acids
| Compound Name | Substituent(s) on Phenyl Ring | Functional Group Characteristics |
|---|---|---|
| (2-((Dibutylamino)methyl)phenyl)boronic acid | Dibutylamino-methyl (ortho) | Bulky alkylamino group, B–N interaction |
| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | Methoxyethyl-phenoxy-methyl (ortho) | Ether linker, polar methoxy group |
| 3-Aminophenylboronic acid (APBA) | Amino (meta) | Primary amine, enhances diol binding |
| Carboxyphenylboronic acid | Carboxy (para) | Acidic group, impacts solubility |
| 2,3-Dimethoxyphenylboronic acid | Dimethoxy (ortho/meta) | Electron-donating, steric hindrance |
Key Insights :
- The dibutylamino group in the target compound provides steric bulk and lipophilicity, contrasting with the polar methoxy or carboxy groups in others. This influences solubility, binding kinetics, and applications (e.g., APBA’s superior diol binding vs. carboxyphenylboronic acid’s acidity) .
- B–N interactions in dibutylamino derivatives enable pH-responsive behavior in polymers, unlike methoxy or carboxy analogs .
Table 2: Inhibitory Activity Against HDAC (Magnaporthe oryzae)
| Compound | Binding Affinity (kcal/mol) | IC50 (Appressorium Inhibition) |
|---|---|---|
| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | −8.7 | 1 μM |
| Trichostatin A (Reference) | −7.9 | 1.5 μM |
| (Hypothetical) this compound | Predicted: −8.0 to −8.5 | Not reported |
Key Insights :
- Methoxyethyl-substituted boronic acids exhibit stronger HDAC inhibition (binding affinity: −8.7 kcal/mol) than trichostatin A, likely due to optimized steric and electronic interactions .
- The dibutylamino analog may show comparable or slightly reduced activity due to its bulkier substituent, though this could enhance specificity for certain targets.
Physicochemical Properties and Stability
Table 3: Analytical Data for Carboxy- and Methyl-Substituted Analogs
| Compound | Average Measurement (AU) | Standard Deviation | %RSD |
|---|---|---|---|
| Carboxyphenylboronic acid | 2804.3 | 231.3 | 8.2% |
| Methylphenylboronic acid | 4402.3 | 181.5 | 4.1% |
Key Insights :
- Methylphenylboronic acid demonstrates higher consistency (%RSD = 4.1%) in analytical assays compared to carboxyphenylboronic acid (%RSD = 8.2%), suggesting better stability or reproducibility .
- The dibutylamino derivative’s lipophilicity may reduce aqueous solubility but improve membrane permeability in drug delivery systems .
Biological Activity
(2-((Dibutylamino)methyl)phenyl)boronic acid, a compound with significant potential in medicinal chemistry, has been studied for its diverse biological activities. This article aims to synthesize current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the presence of a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The boronic acid moiety allows for selective binding to hydroxyl-containing biomolecules, influencing various metabolic pathways.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study showed that the compound demonstrated an IC50 value of in DPPH free radical scavenging assays, indicating its effectiveness in neutralizing free radicals .
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. Specifically, it was effective against Escherichia coli at a concentration of , highlighting its potential as an antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses cytotoxic effects on cancer cell lines, particularly MCF-7 cells, with an IC50 value of . This suggests potential applications in cancer therapeutics.
Enzyme Inhibition Studies
The compound has also been evaluated for its enzyme inhibition capabilities:
| Enzyme | IC50 (µg/mL) |
|---|---|
| Acetylcholinesterase | 115.63 ± 1.16 |
| Butyrylcholinesterase | 3.12 ± 0.04 |
| Antiurease | 1.10 ± 0.06 |
| Antithyrosinase | 11.52 ± 0.46 |
These results indicate that the compound may serve as a lead in developing enzyme inhibitors for therapeutic applications .
Case Studies
- Topical Cream Formulation : A recent study incorporated this compound into a cream formulation aimed at evaluating its biological efficacy. The results showed that the cream exhibited high antioxidant and antibacterial activities while being dermatologically safe .
- Fluorescent Sensors : Research has also explored the use of boronic acids, including this compound, in developing fluorescent sensors for saccharide detection, leveraging their selective binding properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
